9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- 9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-
Brand Name: Vulcanchem
CAS No.: 82457-17-8
VCID: VC17611158
InChI: InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2
SMILES:
Molecular Formula: C22H16N2O7
Molecular Weight: 420.4 g/mol

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro-

CAS No.: 82457-17-8

Cat. No.: VC17611158

Molecular Formula: C22H16N2O7

Molecular Weight: 420.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Anthracenedione, 1,8-dihydroxy-4-(((2-hydroxyethyl)phenyl)amino)-5-nitro- - 82457-17-8

Specification

CAS No. 82457-17-8
Molecular Formula C22H16N2O7
Molecular Weight 420.4 g/mol
IUPAC Name 1,8-dihydroxy-4-[2-(2-hydroxyethyl)anilino]-5-nitroanthracene-9,10-dione
Standard InChI InChI=1S/C22H16N2O7/c25-10-9-11-3-1-2-4-12(11)23-13-5-7-15(26)19-17(13)21(28)18-14(24(30)31)6-8-16(27)20(18)22(19)29/h1-8,23,25-27H,9-10H2
Standard InChI Key CFPXMCKUVHXIKD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

The compound has the molecular formula C22H16N2O7\text{C}_{22}\text{H}_{16}\text{N}_{2}\text{O}_{7} and a molecular mass of 420.4 g/mol . Its structure features:

  • A central anthracenedione core (C14H8O2\text{C}_{14}\text{H}_{8}\text{O}_{2})

  • Two hydroxyl groups at positions 1 and 8

  • A nitro group at position 5

  • A substituted phenylamino group at position 4, containing a 2-hydroxyethyl moiety .

The InChIKey CFPXMCKUVHXIKD-UHFFFAOYSA-N uniquely identifies its stereochemical configuration, while the SMILES string C1=CC=C(C(=C1)CCO)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O provides a linear notation of its atomic connectivity .

Spectroscopic and Computational Data

  • LogP: 4.24, indicating moderate lipophilicity suitable for membrane penetration .

  • UV-Vis Absorption: Anthraquinone derivatives typically exhibit strong absorption between 400–600 nm due to conjugated π-systems, a property leveraged in dye applications.

  • 3D Conformation: Density functional theory (DFT) calculations predict planar geometry for the anthracenedione core, with the phenylamino group adopting a dihedral angle of 45–60° relative to the main plane .

Synthesis and Characterization

Synthetic Routes

Primary methods for synthesizing this compound include:

  • Friedel-Crafts Acylation: Introducing the nitro group via nitration of a pre-formed anthraquinone intermediate.

  • Nucleophilic Aromatic Substitution: Attaching the 2-hydroxyethylphenylamino group to a halogenated anthracenedione precursor under basic conditions .

  • Reductive Amination: Coupling nitro-substituted intermediates with hydroxyethyl-aniline derivatives in the presence of Pd/C catalysts .

Analytical Techniques

Reverse-phase HPLC with a Newcrom R1 column (mobile phase: acetonitrile/water/phosphoric acid) achieves baseline separation of this compound from synthetic byproducts . Key chromatographic parameters include:

ParameterValue
Retention Time12.3 min
Column Dimensions150 mm × 4.6 mm
Particle Size5 µm
Flow Rate1.0 mL/min

Mass spectrometry (ESI+) shows a predominant [M+H]+ ion at m/z 421.4, consistent with its molecular weight .

Industrial and Biomedical Applications

Dye Manufacturing

As a member of the disperse dye family, this compound imparts vivid hues to polyester and acetate fabrics. Its nitro group enhances color fastness, while hydroxyl groups facilitate hydrogen bonding with textile fibers. Comparative properties with related dyes:

CompoundCAS NumberKey Feature
Disperse Blue 7720241-76-3Nitro group; high thermal stability
Disperse Violet 571594-08-7Sulfonyl group; eco-persistence
Target Compound115341-07-6Dual hydroxyl/nitro functionalization

Biological Activity

  • Anticancer Potential: Demonstrates IC50_{50} values of 2.4–8.7 µM against MCF-7 breast cancer cells via topoisomerase II inhibition.

  • Antimicrobial Effects: Exhibits MICs of 16–32 µg/mL against Staphylococcus aureus through membrane disruption .

  • DNA Interaction: Forms intercalative complexes with double-stranded DNA, as evidenced by hypochromic shifts in circular dichroism spectra.

Environmental and Toxicological Profile

Biodegradation

While no direct eco-toxicology data exists for this compound, structural analogs like Disperse Violet 57 show half-lives exceeding 60 days in aquatic systems, suggesting potential environmental persistence. The European Chemicals Agency (ECHA) classifies it under EC 279-959-4, warranting further ecotoxicity testing .

Metabolic Pathways

In vitro studies with human liver microsomes indicate phase I metabolism via:

  • N-Dealkylation: Cleavage of the hydroxyethyl group (major pathway)

  • Nitro Reduction: Formation of an amine intermediate

  • Glucuronidation: Phase II conjugation at hydroxyl positions .

Regulatory Status and Future Directions

Currently unapproved for therapeutic use, this compound falls under EPA’s DSSTox Substance ID DTXSID2073067, requiring additional safety assessments . Promising research avenues include:

  • Development of water-soluble prodrugs through phosphate esterification

  • Hybrid dyes combining anthraquinone and azo chromophores

  • Targeted drug delivery systems exploiting DNA intercalation properties

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